molecular formula C9H8ClNO3S B13621306 2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride

2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13621306
M. Wt: 245.68 g/mol
InChI Key: NHSIGPLGFRQGAY-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S. It is a derivative of ethanesulfonyl chloride, featuring a cyanophenoxy group attached to the ethane backbone.

Preparation Methods

The synthesis of 2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-cyanophenol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The cyanophenoxy group can participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cyanophenoxy derivatives:

These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

IUPAC Name

2-(4-cyanophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H8ClNO3S/c10-15(12,13)6-5-14-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2

InChI Key

NHSIGPLGFRQGAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCS(=O)(=O)Cl

Origin of Product

United States

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